molecular formula C7H6F3NO2S B591418 Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate CAS No. 1094619-74-5

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B591418
CAS No.: 1094619-74-5
M. Wt: 225.185
InChI Key: WJGAEDSTRCTZJP-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C7H6F3NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of a base such as triethylamine. The reaction is typically carried out under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate ester positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the thiophene ring.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Substituted amino or ester derivatives.

Scientific Research Applications

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and material science.

Properties

IUPAC Name

methyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-13-6(12)4-3(7(8,9)10)2-14-5(4)11/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGAEDSTRCTZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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